![molecular formula C12H6O3 B1211137 Naphtho[1,2-b]furan-4,5-dione](/img/structure/B1211137.png)
Naphtho[1,2-b]furan-4,5-dione
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Overview
Description
Naphtho[1,2-b]furan-4,5-dione is a natural product found in Avicennia marina with data available.
Scientific Research Applications
Anticancer Properties
NFD has been extensively studied for its anticancer effects across various cancer cell lines. The following table summarizes key findings from research studies that highlight its efficacy against different types of cancer:
Case Studies
Several case studies have illustrated the potential clinical applications of NFD:
- Study on Oral Squamous Cell Carcinoma : A study demonstrated that NFD effectively induced apoptosis in oral squamous cell carcinoma cells by inhibiting the EGF receptor signaling pathway. This finding suggests that NFD may serve as a therapeutic agent for treating oral cancers resistant to conventional therapies .
- Breast Cancer Research : Another study focused on MDA-MB-231 cells revealed that NFD not only induced apoptosis but also caused significant cell cycle arrest. This dual action indicates its potential as a lead compound for developing new breast cancer therapies .
Chemical Reactions Analysis
Cycloaddition Reactions
NFD participates in [3+2] and other cycloadditions due to its conjugated system:
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[3+2] Cycloaddition with alkynes : Under blue visible-light photocatalysis, NFD reacts with phenylacetylene to form naphtho[2,3-b]furan-4,9-dione derivatives with complete regioselectivity (C-2 substitution confirmed via X-ray) .
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CAN-mediated cycloaddition : Ammonium cerium(IV) nitrate (CAN) facilitates reactions with alkenes or phenylacetylene, producing fused furan-dione derivatives .
Electrophilic Substitution
The naphthalene ring undergoes electrophilic attacks at activated positions:
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Nitration : Introduces nitro groups at electron-rich positions (e.g., C-6 or C-7) under HNO₃/H₂SO₄.
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Halogenation : Chlorination or bromination occurs via Cl₂/FeCl₃ or Br₂/FeBr₃.
Reaction Type | Reagents | Position | Applications | Citations |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄ | C-6/C-7 | Precursor for derivatives | |
Bromination | Br₂, FeBr₃ | C-3/C-8 | Bioactive analog synthesis |
Nucleophilic Additions
The carbonyl groups at C-4 and C-5 are reactive toward nucleophiles:
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Hydroxylamine addition : Forms oxime derivatives at C-4/C-5 under basic conditions.
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Grignard reactions : Alkyl/aryl groups add to carbonyls, producing diols or ethers.
Reaction Type | Reagents | Product | Outcome | Citations |
---|---|---|---|---|
Oxime formation | NH₂OH, NaOH | NFD-oxime | Enhanced solubility | |
Grignard addition | RMgX, THF | Alkylated NFD derivatives | Modified bioactivity |
Redox Reactions
The quinone moiety enables redox transformations:
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Reduction : NaBH₄ or catalytic hydrogenation reduces C-4/C-5 carbonyls to hydroquinones, altering biological activity .
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Oxidative dimerization : Under basic conditions, NFD forms dimers via radical coupling .
Reaction Type | Conditions | Product | Biological Impact | Citations |
---|---|---|---|---|
NaBH₄ reduction | NaBH₄, MeOH | Dihydro-NFD | Loss of anticancer activity | |
Oxidative dimerization | KOH, O₂ | Bifuran-dione dimer | Enhanced stability |
Biological Activity Correlations
Specific reactions enhance NFD’s bioactivity:
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Apoptosis induction : JNK/ERK pathway activation in MDA-MB-231 cells via redox cycling .
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Anti-MRSA activity : Structural integrity of the furan-dione system is critical (MIC: 4.9–9.8 μM) .
Comparative Reactivity
NFD’s reactivity differs from analogs due to carbonyl positioning:
Compound | Key Reactivity Difference | Citations |
---|---|---|
Naphtho[2,3-b]furan-4,9-dione | Less electrophilic at C-4/C-5; lower cycloaddition yield | |
1,4-Naphthoquinone | Higher redox activity; fewer furan-mediated reactions |
Properties
Molecular Formula |
C12H6O3 |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C12H6O3/c13-10-7-3-1-2-4-8(7)12-9(11(10)14)5-6-15-12/h1-6H |
InChI Key |
HAUHEECDQLXVSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)C2=O |
Synonyms |
naphtho(1,2-b)furan-4,5-dione NF-4,5-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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